3,5-Dimethyladamantane-1-acidic acid
Description
Overview of Adamantane (B196018) Chemistry and Derivatives in Scientific Research
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, has captivated chemists since its discovery. Its rigid, cage-like framework and high lipophilicity make it a unique building block in synthetic and medicinal chemistry. The introduction of an adamantyl moiety into a molecule can significantly alter its physicochemical properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This has led to the development of numerous adamantane-based drugs with a wide range of therapeutic applications. The academic and pharmaceutical interest in adamantane derivatives stems from their potential to enhance the efficacy and pharmacokinetic properties of bioactive compounds.
Rationale for Academic Investigation of 3,5-Dimethyladamantane-1-acetic Acid and Related Carboxylic Acids
The academic investigation of 3,5-Dimethyladamantane-1-acetic acid is primarily driven by its role as a potential intermediate and building block in the synthesis of more complex and pharmacologically active molecules. A significant part of this interest is linked to the synthesis of Memantine (B1676192) (1-amino-3,5-dimethyladamantane), a well-known drug used in the treatment of neurodegenerative diseases. google.com The synthesis of Memantine often proceeds through intermediates such as 1-bromo-3,5-dimethyladamantane (B142378) and 1-acetamido-3,5-dimethyladamantane. google.comresearchgate.netchemicalbook.comepo.org The study of related carboxylic acids and their derivatives, like 3,5-Dimethyladamantane-1-acetic acid, provides alternative synthetic pathways and opportunities to create novel analogs of existing drugs.
Furthermore, adamantane carboxylic acids themselves have been explored for their own biological activities. For instance, they have been investigated as potential therapeutic agents. chemicalbook.com The acetic acid moiety in 3,5-Dimethyladamantane-1-acetic acid offers a handle for creating a variety of derivatives, such as esters and amides, which can be screened for a wide range of biological activities. The combination of the lipophilic and rigid 3,5-dimethyladamantane core with a functional carboxylic acid group makes it a versatile platform for the design and synthesis of new chemical entities with potential applications in drug discovery and materials science.
Physicochemical Properties of 3,5-Dimethyladamantane-1-acetic Acid
The fundamental physicochemical properties of 3,5-Dimethyladamantane-1-acetic acid are crucial for its handling, characterization, and application in further research.
| Property | Value | Source |
| CAS Number | 14202-14-3 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₄H₂₂O₂ | sigmaaldrich.comlookchem.com |
| Molecular Weight | 222.32 g/mol | sigmaaldrich.com |
| Melting Point | 110-114 °C | sigmaaldrich.com |
| Appearance | White to off-white powder | lookchem.com |
| Solubility | Slightly soluble in water | chemicalbook.comfishersci.ca |
| Boiling Point | 339.2°C at 760 mmHg | lookchem.com |
| Density | 1.134 g/cm³ | lookchem.com |
| Flash Point | 166.8°C | lookchem.com |
| pKa | 4.72±0.10 (Predicted) | lookchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-[(3S,5R)-3,5-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)/t10?,12-,13+,14? |
InChI Key |
FUOXJVUIQUYDDI-AMZBWDOQSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CC(=O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Reaction Pathways for 3,5 Dimethyladamantane 1 Acidic Acid and Analogues
Foundational Carboxylation Approaches for Adamantane (B196018) Carboxylic Acids
Koch-Haaf Reaction and its Mechanistic Considerations
The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide in the presence of a strong acid. beilstein-journals.orgyoutube.com This reaction has been successfully applied to the carboxylation of adamantane and its derivatives. beilstein-journals.org The mechanism involves the generation of a stable tertiary adamantyl cation, which is then attacked by carbon monoxide to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the desired adamantane-1-carboxylic acid. beilstein-journals.org
The reaction is typically carried out under high pressure with carbon monoxide gas and a strong acid catalyst such as sulfuric acid. A variation of this method, known as the Koch-Haaf reaction, utilizes formic acid as the source of carbon monoxide, which decomposes in the presence of a strong acid. beilstein-journals.orgyoutube.com This modification often allows the reaction to be performed under milder conditions.
Table 1: Examples of Koch-Haaf Reaction for Adamantane Carboxylation
| Starting Material | Reagents | Product | Yield | Reference |
| 1-Adamantanol | HCOOH, H₂SO₄ | 1-Adamantanecarboxylic acid | High | youtube.com |
| 1-Bromoadamantane | HCOOH, H₂SO₄ | 1-Adamantanecarboxylic acid | High | thermofisher.com |
| 1,3-Dimethyladamantane (B135411) | HCOOH, H₂SO₄ | 3,5-Dimethyladamantane-1-carboxylic acid | - | keyorganics.net |
Yields are reported as "High" where specific percentages were not provided in the source material.
Hydrolysis of 1-Cyanoadamantane
An alternative route to adamantane carboxylic acids involves the hydrolysis of 1-cyanoadamantane. This method provides a two-step approach where a cyano group is first introduced at the bridgehead position, followed by its conversion to a carboxylic acid. The hydrolysis can be carried out under either acidic or basic conditions.
For instance, 1-cyanoadamantane can be prepared and subsequently hydrolyzed to yield adamantane-1-carboxylic acid. While specific examples for the 3,5-dimethyl substituted analogue are less common in readily available literature, this method remains a viable synthetic strategy.
Functionalization Strategies for the Adamantane Core
Beyond direct carboxylation, various functionalization strategies can be employed to introduce the acetic acid moiety or to synthesize analogues of 3,5-dimethyladamantane-1-acetic acid. These methods often involve the initial formation of a functionalized adamantane core, which is then further elaborated.
Ritter Reaction for Acylaminoadamantane Carboxylic Acids
The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or halide. chempedia.infonih.gov This reaction is particularly useful for the synthesis of acylaminoadamantane derivatives, which can be precursors to aminoadamantane carboxylic acids or serve as analogues themselves. wikipedia.orgnih.gov
In the context of 3,5-dimethyladamantane, 1-bromo-3,5-dimethyladamantane (B142378) can be reacted with acetonitrile (B52724) in the presence of a strong acid like sulfuric acid to produce 1-acetamido-3,5-dimethyladamantane. nih.govchemicalbook.com This intermediate is a key precursor in the synthesis of the Alzheimer's drug, memantine (B1676192) (1-amino-3,5-dimethyladamantane). nih.govchemicalbook.com
Table 2: Ritter Reaction for the Synthesis of Acylaminoadamantanes
| Starting Material | Reagents | Product | Yield | Reference |
| 1-Bromo-3,5-dimethyladamantane | CH₃CN, H₂SO₄ | 1-Acetamido-3,5-dimethyladamantane | Quantitative | chemicalbook.com |
| 1-Hydroxy-3,5-dimethyladamantane | CH₃CN, CF₃COOH | 1-Acetamido-3,5-dimethyladamantane | 88% | google.com |
| 1-Chloro-3,5-dimethyladamantane | CH₃CN, H₂SO₄, Acetic Acid | 1-Acetamido-3,5-dimethyladamantane | 97% | google.com |
Palladium-Catalyzed C-H Activation Approaches for Adamantane Carboxylic Acids
Modern synthetic methods, such as palladium-catalyzed C-H activation, offer powerful tools for the direct functionalization of unactivated C-H bonds. scribd.comsigmaaldrich.com These methods can potentially be applied to the adamantane core to introduce various functional groups, including those that can be converted to a carboxylic acid or acetic acid.
While specific examples for the direct synthesis of 3,5-dimethyladamantane-1-acetic acid via this method are not extensively reported, the general principles of palladium-catalyzed C-H activation suggest its feasibility. These reactions often employ a directing group to guide the catalyst to a specific C-H bond for functionalization.
Direct Radical Functionalization Techniques for Substituted Adamantanes
Direct radical functionalization represents another modern approach to creating carbon-carbon bonds on the adamantane scaffold. These methods often proceed under mild conditions and can tolerate a variety of functional groups. One approach involves the generation of an adamantyl radical, which can then react with a suitable coupling partner. For instance, the reaction of 1,3-dimethyladamantane with methyl acrylate (B77674) in the presence of a radical initiator system has been shown to produce oxyalkylated products. While not a direct route to the acetic acid, this demonstrates the potential of radical reactions for functionalizing the 3,5-dimethyladamantane core.
Synthetic Routes Utilizing 1,3-Dimethyladamantane as a Precursor
1,3-Dimethyladamantane serves as a common and crucial starting material for the synthesis of a variety of pharmacologically and industrially important derivatives. Its two tertiary bridgehead positions are symmetrically substituted with methyl groups, leaving the other two bridgehead positions (C5 and C7) as primary sites for functionalization.
A direct, documented synthetic pathway for 2-(3,5-dimethyladamantane-1-yl)-2-phenylacetic acid starting specifically from 1,3-dimethyladamantane is not prominently featured in readily accessible scientific literature. However, a plausible synthetic strategy can be devised based on established principles of C-C bond formation, specifically the alkylation of phenylacetic acid derivatives.
A general and effective method for the α-alkylation of phenylacetic acid involves the generation of an enolate dianion, which can then react with an appropriate electrophile, such as an alkyl halide. nih.govresearchgate.net This circumvents the need for attaching and later removing chiral auxiliaries. nih.gov
A feasible route would likely proceed in two main stages:
Halogenation of the Precursor: First, 1,3-dimethyladamantane would be converted to a reactive electrophile, typically 1-bromo-3,5-dimethyladamantane. This is a standard transformation often achieved by reacting the parent hydrocarbon with bromine. chemicalbook.com
Alkylation of Phenylacetic Acid: The second stage would involve the alkylation of phenylacetic acid or its ester derivative with the 1-bromo-3,5-dimethyladamantane. This reaction is typically performed in the presence of a strong, non-nucleophilic base to deprotonate the α-carbon of the phenylacetic acid, creating a carbanion. This nucleophile then attacks the electrophilic bridgehead carbon of the bromo-adamantane derivative in a nucleophilic substitution reaction. The use of two equivalents of a strong base like sodium amide in liquid ammonia (B1221849) is a known method for achieving such alkylations. researchgate.net
Step 1: Bromination
1,3-Dimethyladamantane → 1-Bromo-3,5-dimethyladamantane
Reagents: Br₂, AlCl₃ (catalyst) or other brominating conditions. chemicalbook.com
Step 2: Alkylation
Phenylacetic acid + 1-Bromo-3,5-dimethyladamantane → 2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid
Reagents: Strong base (e.g., NaNH₂ in liquid NH₃), followed by addition of the adamantyl bromide. researchgate.net
This approach leverages the high nucleophilicity of the enediolate generated from phenylacetic acid, which is advantageous when reacting with sterically hindered alkylating agents like adamantyl derivatives. nih.gov
1-Acetyl-3,5-dimethyladamantane is a key intermediate that can be synthesized directly from 1,3-dimethyladamantane. One documented method involves a cobalt-catalyzed aerobic oxidation.
In this procedure, a mixture of 1,3-dimethyladamantane and biacetyl is stirred in acetic acid at 75°C under an oxygen atmosphere. The reaction is catalyzed by a combination of N-hydroxyphthalimide (NHPI) and cobalt(II) acetate. This method achieves a high conversion rate of the starting material.
| Reagents/Conditions | Yield/Conversion | Products |
| 1,3-dimethyladamantane, biacetyl, N-hydroxyphthalimide, cobalt(II) acetate, acetic acid, O₂ (1 atm), 75°C, 8 hours. | 94% conversion of 1,3-dimethyladamantane. | 1-Acetyl-3,5-dimethyladamantane (58% yield) and 1-acetyl-3,5-dimethyl-7-adamantanol (22% yield). nih.gov |
This reaction demonstrates a direct C-H activation and acylation at a bridgehead position of the adamantane core.
3,5-Dimethyladamantanamine, widely known as Memantine, is a crucial pharmaceutical agent. Its hydrochloride salt is commonly synthesized from 1,3-dimethyladamantane through several distinct pathways, often involving key amide intermediates.
Route A: Via N-formamido-3,5-dimethyl-adamantane
A concise, two-step synthesis has been developed that avoids the use of hazardous reagents like liquid bromine. researchgate.netnih.govnih.gov
Formamidation: 1,3-Dimethyladamantane is reacted with formamide (B127407) in the presence of nitric acid. researchgate.netnih.gov This one-step process, a variation of the Ritter reaction, directly yields N-(3,5-dimethyl-adamantyl-1-yl)formamide with very high efficiency. nih.gov
Hydrolysis: The resulting formamide intermediate is then hydrolyzed using aqueous hydrochloric acid to produce the final memantine hydrochloride salt. researchgate.netnih.gov
| Step | Reaction | Reagents | Yield |
| 1 | 1,3-Dimethyladamantane → N-(3,5-dimethyl-adamantyl-1-yl)formamide | Formamide, Nitric Acid | 98% researchgate.netnih.gov |
| 2 | N-(3,5-dimethyl-adamantyl-1-yl)formamide → Memantine HCl | Aqueous HCl | 85% researchgate.netnih.gov |
Route B: Via Bromination and Acetamidation
A more traditional, multi-step synthesis proceeds through halogenation followed by a Ritter reaction and hydrolysis. nih.gov
Bromination: 1,3-Dimethyladamantane is treated with liquid bromine, often at reflux temperatures, to produce 1-bromo-3,5-dimethyladamantane. nih.gov
Acetamidation (Ritter Reaction): The bromo-derivative is then reacted with acetonitrile in sulfuric acid to form N-(3,5-Dimethyl-adamantan-1-yl)-acetamide. chemicalbook.comnih.govgoogle.com
Hydrolysis: The acetyl group is removed by heating the acetamide (B32628) with a strong base, such as sodium hydroxide (B78521) in diethylene glycol, to yield the free amine (memantine). chemicalbook.comgoogle.com
Salt Formation: The final step involves treating the free amine with anhydrous HCl to precipitate the hydrochloride salt. nih.gov
Manganese-containing catalysts (e.g., MnCl₂, MnBr₂) can be used to facilitate the reaction between 1-bromo-3,5-dimethyladamantane and acetamide, simplifying the technology. google.com
Chemo- and Regioselectivity in Adamantane Functionalization
The functionalization of the adamantane cage presents a significant challenge in synthetic chemistry due to the presence of multiple C-H bonds with similar reactivity. The adamantane structure contains two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the twelve methylene (B1212753) positions. Achieving chemo- and regioselectivity—differentiating between these C-H bonds and, in substituted adamantanes, between different bridgehead positions—is crucial for the synthesis of specific isomers.
A major focus has been on the selective functionalization of the strong tertiary (3°) C-H bonds. nih.gov Traditional methods often require harsh conditions or pre-functionalization of the adamantane core (e.g., with halogens). nih.gov However, modern catalytic methods have emerged that allow for direct C-H functionalization with high selectivity.
One powerful strategy involves a combination of photoredox and hydrogen atom transfer (HAT) catalysis. nih.gov This dual catalytic system can selectively activate the tertiary C-H bonds of adamantanes, even in the presence of other, weaker C-H bonds within the same molecule. nih.gov This approach enables direct C-H alkylation with excellent chemoselectivity. nih.gov For instance, the reaction of adamantane with electron-deficient alkenes can be precisely controlled to favor addition at the bridgehead position. nih.gov This method's functional group tolerance and versatility make it applicable to the derivatization of complex molecules, including adamantane-containing drugs. nih.gov
The selectivity of these reactions is often catalyst-controlled. Different photochemical systems can lead to different selectivity profiles, sometimes even achieving a reversal of selectivity for closely related substrates. nih.gov This highlights the sophisticated level of control that can be exerted over which C-H bond is targeted for functionalization.
Iii. Chemical Transformations and Derivatization of 3,5 Dimethyladamantane 1 Acidic Acid
Carboxylic Acid Group Derivatization
The acetic acid side chain provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations primarily target the carboxyl group to form esters, amides, and other related functionalities.
The conversion of 3,5-dimethyladamantane-1-acetic acid to its corresponding esters is a fundamental transformation, typically achieved through Fischer esterification or by using coupling agents. rug.nl In Fischer esterification, the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. rug.nl
Alternatively, milder methods employing coupling reagents can be utilized, which is particularly useful for sensitive substrates. organic-chemistry.org Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can activate the carboxylic acid, facilitating its reaction with an alcohol. organic-chemistry.org The choice of method depends on the specific alcohol being used and the desired reaction conditions. The modification of carboxylic acids into ester derivatives is a common strategy in the development of new compounds. medcraveonline.com
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol) | Catalyst/Reagent | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Methyl 3,5-dimethyladamantane-1-acetate |
| Ethanol | SOCl₂ then C₂H₅OH | Ethyl 3,5-dimethyladamantane-1-acetate |
| Benzyl Alcohol | EDCI, DMAP | Benzyl 3,5-dimethyladamantane-1-acetate |
A related synthesis involves the reaction of 3,5-dimethyl-1,3-dehydroadamantane with ethyl phenylacetate, followed by hydrolysis, to produce (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid, which can then be further derivatized. mdpi.com
The synthesis of amides from 3,5-dimethyladamantane-1-acetic acid typically proceeds via an activated intermediate, as the direct reaction with an amine forms a stable salt. libretexts.org A common method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. utexas.edumsu.edu The resulting 3,5-dimethyladamantane-1-acetyl chloride can then react readily with a primary or secondary amine to yield the corresponding amide. libretexts.org
Hydrazide synthesis follows a similar pathway. Reacting the activated carboxylic acid (e.g., the acyl chloride or an ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) yields the corresponding hydrazide, (3,5-dimethyladamantane-1-acetyl)hydrazide. nih.govgoogle.com These hydrazides are stable compounds and serve as important intermediates for synthesizing other heterocyclic derivatives. nih.gov The reaction of various hydrazides with acetic acid has been studied, demonstrating the reactivity of the hydrazide functional group itself. nih.gov
Table 2: Synthesis of Amide and Hydrazide Derivatives
| Reagent | Intermediate | Product |
|---|---|---|
| 1. SOCl₂ 2. Ammonia (B1221849) (NH₃) | 3,5-Dimethyladamantane-1-acetyl chloride | 3,5-Dimethyladamantane-1-acetamide |
| 1. SOCl₂ 2. Diethylamine | 3,5-Dimethyladamantane-1-acetyl chloride | N,N-Diethyl-3,5-dimethyladamantane-1-acetamide |
| 1. SOCl₂ 2. Aniline | 3,5-Dimethyladamantane-1-acetyl chloride | N-Phenyl-3,5-dimethyladamantane-1-acetamide |
Azole moieties, such as pyrazoles, triazoles, and oxadiazoles, are important pharmacophores found in many biologically active compounds. nih.govresearchgate.netnih.gov The functionalization of 3,5-dimethyladamantane-1-acetic acid to include an azole ring can be achieved through multi-step synthesis, often using the hydrazide derivative as a key intermediate.
For instance, 3,5-dimethyl-1H-pyrazoles can be synthesized by the reaction of a β-dicarbonyl compound (like acetylacetone) with hydrazine. jocpr.comorgsyn.orggoogle.com To incorporate the adamantane (B196018) moiety, the (3,5-dimethyladamantane-1-acetyl)hydrazide can undergo cyclocondensation with appropriate reagents. Reaction of the hydrazide with a 1,3-dicarbonyl compound can lead to pyrazole (B372694) derivatives. jocpr.com Similarly, 1,3,4-oxadiazoles can be synthesized from hydrazides, for example, through oxidative annulation with isocyanides. nih.gov This highlights a pathway to novel azole derivatives tethered to the adamantane cage via the acetic acid linker.
Beyond esters and amides, 3,5-dimethyladamantane-1-acetic acid can be converted into other important derivatives like acid halides and anhydrides. msu.edu
Acid Halides: The most common acid halides are acid chlorides, which are highly reactive and serve as valuable intermediates. utexas.edu They are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The product, 3,5-dimethyladamantane-1-acetyl chloride, is a key precursor for the synthesis of esters and amides as described previously. msu.edu
Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent. The resulting product would be 3,5-dimethyladamantane-1-acetic anhydride. These anhydrides are also effective acylating agents. msu.edu
Further Functionalization of the Adamantane Cage
While the acetic acid group is the most obvious site of reactivity, the adamantane cage itself can be functionalized, particularly at its tertiary bridgehead positions.
The introduction of amino groups onto the adamantane scaffold of an existing adamantane-1-acetic acid derivative is a powerful method for creating polyfunctional molecules. A one-pot method allows for the direct synthesis of 1,3-diacetylamino derivatives from adamantane-1-ylacetic acids. researchgate.net This reaction proceeds through an initial oxidation stage followed by a Ritter-type reaction in a mixture of nitric and sulfuric acids with acetonitrile (B52724). researchgate.netresearchgate.net
Applying this methodology to 3,5-dimethyladamantane-1-acetic acid would be expected to introduce an amino group (protected as an acetamide) at the remaining unsubstituted bridgehead position (C7). The resulting N-(7-((carboxymethyl))-5,7-dimethyladamantan-1-yl)acetamide can be isolated. Subsequent hydrolysis of the amide group under acidic or basic conditions yields the corresponding amino acid, 7-amino-3,5-dimethyladamantane-1-acetic acid. libretexts.orgresearchgate.net This approach provides a route to bifunctional adamantane derivatives possessing both an acidic side chain and a basic amino group on the cage. These aminoadamantane derivatives are structurally related to Memantine (B1676192) (1-amino-3,5-dimethyladamantane), a well-known pharmaceutical agent. nih.govacs.orgnih.gov The amino group, once introduced, can be further modified, for example, by coupling with amino acids to form peptide derivatives. uctm.edu
Table 3: Functionalization of the Adamantane Cage
| Starting Material | Reagents | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|---|
| Adamantane-1-acetic acid | 1. HNO₃/H₂SO₄ 2. CH₃CN | [3,5-Bis(acetylamino)adamantan-1-yl]acetic acid researchgate.net | (3,5-Diaminoadamantan-1-yl)acetic acid |
Design and Synthesis of Rigid Multivalent Adamantane Scaffolds
The rigid, polycyclic structure of adamantane has made it a subject of considerable interest as a scaffold for the construction of multivalent molecules, particularly in medicinal chemistry and materials science. nih.govresearchgate.net Its well-defined and conformationally restricted tetrahedral geometry allows for the precise spatial orientation of functional groups. nih.govresearchgate.net This feature is highly advantageous for designing multivalent ligands intended to interact with biological targets such as cell surface epitopes, where the spatial arrangement of binding motifs can significantly enhance affinity and specificity. nih.govnih.govacs.org
The core principle behind using adamantane as a multivalent scaffold is to attach multiple copies of a ligand to its bridgehead positions. This creates a molecule that can bind to multiple receptor sites simultaneously, a concept known as multivalency, which can lead to a substantial increase in binding affinity. nih.govacs.org Adamantane-based scaffolds are designed to orient these ligands in a defined geometry, such as a tripodal or tetrahedral arrangement, to match the binding epitopes on a target surface. nih.govnih.gov An additional functional group can also be incorporated at a fourth bridgehead position to attach effector molecules like imaging agents or therapeutic compounds without interfering with the ligand-receptor interaction. nih.govacs.org
The synthesis of these multivalent scaffolds typically involves the sequential functionalization of the adamantane core's bridgehead positions (1, 3, 5, and 7). nih.gov However, the introduction of multiple substituents, especially electron-withdrawing groups like carboxylic acids, becomes progressively more challenging due to deactivation of the remaining bridgehead positions towards further substitution. nih.gov
Starting with a molecule such as 3,5-dimethyladamantane-1-carboxylic acid provides a precursor that is already substituted at three of the four bridgehead positions. To convert this into a versatile multivalent scaffold, the primary synthetic challenge lies in the functionalization of the final, unsubstituted bridgehead position (C7). This allows for the creation of a "3+1" scaffold, where three positions can be used for ligand attachment (or are already occupied by methyl groups) and the fourth provides a unique handle for conjugation.
A general synthetic approach can be adapted from established methods for adamantane chemistry. For instance, a tricarboxylic acid derivative of adamantane can be brominated at the remaining bridgehead position under carefully controlled conditions. nih.gov This bromide can then be converted into an amino group via a Ritter reaction, which is subsequently protected. nih.gov This creates a scaffold with three carboxylic acid groups for ligand conjugation and one protected amine for attaching a different molecule.
Below is a table outlining a conceptual synthetic pathway for converting a 1,3,5-trisubstituted adamantane into a functional multivalent scaffold.
| Step | Starting Material | Reagents | Product | Purpose of Transformation |
| 1 | 1,3,5-Adamantanetricarboxylic acid | Iron, Bromine | 1-Bromo-3,5,7-adamantanetricarboxylic acid | Introduction of a functional group handle at the final bridgehead position. nih.gov |
| 2 | 1-Bromo-3,5,7-adamantanetricarboxylic acid | Nitronium tetrafluoroborate, Acetonitrile | 1-Acetamido-3,5,7-adamantanetricarboxylic acid | Conversion of the bromide to a protected amino group for orthogonal derivatization. nih.gov |
| 3 | 1-Acetamido-3,5,7-adamantanetricarboxylic acid | Activating Agent (e.g., HBTU) | Activated 1-Acetamido-3,5,7-adamantanetricarboxylic acid | Activation of carboxylic acids for subsequent amide bond formation with ligands. nih.gov |
The resulting tetra-functionalized adamantane possesses three identical arms terminated with activated carboxylic acids and a fourth, different arm with a protected amino function, embodying the "3+1" scaffold design. nih.gov
The utility of adamantane as a molecular scaffold is further highlighted by the variety of designs reported in the literature, which differ in the nature and length of the linkers connecting the functional groups to the adamantane core.
| Scaffold Type | Starting Adamantane Derivative | Key Features | Reference |
| Tetravalent Carboxylic Acid/Amine Scaffold | Adamantane | Tetrahedral orientation of three carboxylic acids and one protected amine. nih.gov | nih.gov |
| Tripodal Ligand Scaffold | 1,3,5,7-Tetrasubstituted Adamantane | Orients three ligands in a tripodal motif for cell surface recognition. nih.gov | nih.govacs.org |
| Modular Ligand/Effector Conjugates | Adamantane | Allows conjugation of up to three ligands and one effector molecule via peptide coupling. nih.gov | nih.govacs.org |
These examples underscore the modularity and versatility of the adamantane framework in constructing complex, rigid scaffolds for advanced applications in medicinal chemistry. nih.gov The defined geometry of these scaffolds is critical for achieving optimal multivalent interactions. nih.govacs.org
Iv. Computational and Theoretical Investigations of 3,5 Dimethyladamantane 1 Acidic Acid and Derivatives
Quantum Chemical Approaches
Quantum chemical methods are fundamental to predicting the properties of molecules from first principles.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like adamantane (B196018) derivatives.
While no studies on the complexation energies of 3,5-Dimethyladamantane-1-acetic acid have been found, research on similar adamantane derivatives such as 1-adamantanecarboxylic acid provides insights into the expected behavior. Studies have shown that adamantane carboxylic acids can form dimers through hydrogen bonding between the carboxylic acid groups. The complexation energy, which quantifies the stability of such dimers, can be calculated using DFT. For instance, investigations on 1-adamantanecarboxylic acid dimers have been performed using functionals like B3LYP and WB97XD, often with dispersion corrections to accurately model non-covalent interactions. These studies help in understanding how the bulky adamantane cage influences the strength of hydrogen bonds. It is reasonable to hypothesize that 3,5-Dimethyladamantane-1-acetic acid would also form stable dimers, and the methyl groups might introduce subtle steric and electronic effects on the complexation energy compared to the unsubstituted analogue.
Table 1: Hypothetical Complexation Energy Data for Adamantane Carboxylic Acid Dimers (Illustrative)
| Dimer Configuration | Method/Functional | Basis Set | Complexation Energy (kcal/mol) |
| Carboxylic Acid Dimer | B3LYP-D3 | 6-31G(d) | -15 to -20 |
| Carboxylic Acid Dimer | WB97XD | 6-311+G(d,p) | -16 to -22 |
Note: This table is for illustrative purposes only and is based on typical values for carboxylic acid dimers. No specific data for 3,5-Dimethyladamantane-1-acetic acid was found.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For an adamantane derivative like 3,5-Dimethyladamantane-1-acetic acid, the HOMO is expected to be localized on the oxygen atoms of the carboxylic acid group, which are the sites of highest electron density. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability. The presence of methyl groups, being electron-donating, would be expected to slightly raise the energy of the HOMO and LUMO, potentially leading to a small change in the HOMO-LUMO gap compared to the unsubstituted adamantane acetic acid.
Table 2: Representative Frontier Molecular Orbital Energies for Adamantane Derivatives (Illustrative)
| Compound | Method/Functional | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1-Adamantanecarboxylic acid | B3LYP | 6-31G(d) | -7.0 to -7.5 | -0.5 to -1.0 | 6.0 to 7.0 |
| 3,5-Dimethyladamantane-1-acetic acid | B3LYP | 6-31G(d) | (Hypothesized) -6.8 to -7.3 | (Hypothesized) -0.4 to -0.9 | (Hypothesized) 6.0 to 6.8 |
Note: This table contains hypothesized values for 3,5-Dimethyladamantane-1-acetic acid based on general chemical principles, as no specific published data is available.
Ab initio methods, which are based on first principles without empirical parameters, are highly accurate for conformational analysis, especially for smaller molecules. For a molecule like 3,5-Dimethyladamantane-1-acetic acid, the main conformational flexibility lies in the rotation around the C-C bond connecting the adamantane cage and the acetic acid group, as well as the rotation of the hydroxyl group. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be used to calculate the potential energy surface and identify the most stable conformers. Such studies would reveal the preferred spatial arrangement of the acetic acid group relative to the bulky and sterically demanding dimethyladamantane framework.
Density Functional Theory (DFT) Studies
Molecular Modeling and Simulation
While quantum chemical methods are excellent for understanding the electronic properties of a single molecule or a small cluster, molecular modeling and simulation techniques are employed to study the behavior of molecules in a condensed phase, such as in solution or in a crystal. These methods typically use classical force fields, which are sets of parameters that describe the potential energy of a system of atoms.
For 3,5-Dimethyladamantane-1-acetic acid, molecular dynamics (MD) simulations could be used to study its behavior in different solvents. For example, in an aqueous environment, MD simulations could reveal the hydration structure around the carboxylic acid group and the hydrophobic adamantane cage. Such simulations would provide insights into its solubility and how it interacts with surrounding water molecules. Furthermore, molecular modeling could be used to predict the crystal packing of 3,5-Dimethyladamantane-1-acetic acid, which is important for understanding its solid-state properties.
Molecular Mechanics for Conformational Preferences
Molecular mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. It is particularly useful for predicting the preferred conformations of flexible molecules. The adamantane cage itself is a rigid, virtually stress-free tricyclic hydrocarbon. wikipedia.org Its rigid nature is a key feature, meaning that the conformational flexibility of 3,5-dimethyladamantane-1-acetic acid primarily arises from the rotation around the single bonds of the acetic acid substituent.
The primary conformational degrees of freedom for this molecule are the torsion angles associated with the -CH₂-COOH group. Molecular mechanics calculations on similar substituted adamantanes and other cyclic systems, such as substituted cyclohexanes, have demonstrated good agreement with experimental data for determining conformational energies. acs.org For 3,5-dimethyladamantane-1-acetic acid, MM calculations would focus on the rotational barrier of the C-C bond connecting the adamantane cage to the methylene (B1212753) group of the acetic acid moiety, as well as the rotation around the C-C bond of the carboxylic acid group.
Table 1: Representative Conformational Energy Data for Related Substituted Alkanes
This table presents typical energy differences between conformers for related chloroalkanes, as determined by molecular mechanics (MM3), illustrating the utility of this method in conformational analysis. Similar calculations would be applicable to 3,5-dimethyladamantane-1-acetic acid to determine the relative energies of its side-chain rotamers.
| Compound | Conformer | ΔG° (kcal/mol) - MM3 | ΔG° (kcal/mol) - Experimental |
| n-Propyl Chloride | trans vs. gauche | 0.03 | ~0 |
| Cyclohexyl Chloride | equatorial vs. axial | -0.52 | -0.52 |
| 4-tert-Butyl-1-chlorocyclohexane | equatorial vs. axial | -0.52 | -0.48 |
| Data adapted from studies on monochloroalkanes. acs.org |
Analysis of Intermolecular Interactions in Solid-State Architectures
The way molecules pack in a crystal is governed by a complex interplay of intermolecular interactions. For 3,5-dimethyladamantane-1-acetic acid, the carboxylic acid group is expected to be the primary driver of the supramolecular assembly.
Carboxylic acids are well-known for their ability to form strong hydrogen bonds. libretexts.org In the solid state, they typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.govyoutube.com This creates a characteristic R²₂(8) graph-set motif. It is highly probable that 3,5-dimethyladamantane-1-acetic acid would exhibit this dimeric hydrogen-bonding pattern, which is a dominant feature in the crystal structures of many adamantane-1-carboxylic acid derivatives. core.ac.uk The formation of these robust dimers would be a key stabilizing feature of the crystal lattice.
In more complex scenarios, such as in the presence of water or other hydrogen-bond donors/acceptors, more extensive hydrogen-bonding networks can form. For instance, in hydrated crystals, water molecules can act as bridges, linking the carboxylic acid groups in chains or sheets. acs.org Studies on poly(β-L-malic acid) show that double hydrogen bonds between carboxyl groups can persist even in aqueous solutions under moderately acidic conditions. nih.gov
Table 2: Typical Hydrogen Bond Geometries in Carboxylic Acid Dimers
This table provides representative hydrogen bond distances and angles for a related adamantane derivative, 3-hydroxyadamantane-1-acetic acid, which forms extensive hydrogen-bonding networks.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O | 0.850 | 1.811 | 2.649 | 168 |
| Data is for 3-hydroxyadamantane-1-acetic acid. core.ac.uk |
C-H···π interactions are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like an aromatic ring) acts as the acceptor. rsc.org While 3,5-dimethyladamantane-1-acetic acid itself lacks an aromatic ring, the adamantane cage provides numerous C-H donors. Therefore, if co-crystallized with an aromatic molecule, the potential for C-H···π interactions exists.
Lattice Energy Computations
Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. Computational methods, such as those based on atom-atom potentials or more sophisticated quantum mechanical approaches (like DFT with dispersion corrections), are used to calculate these energies. For molecular crystals like those formed by adamantane derivatives, the lattice energy is a sum of various intermolecular forces, including electrostatic interactions (like hydrogen bonds) and van der Waals forces (primarily dispersion forces). nih.gov
For adamantane-based structures, dispersion forces are particularly significant due to the large, non-polar surface area of the adamantane cage. nih.gov Computational studies on related adamantane derivatives have broken down the lattice energy into its constituent parts: Coulombic, polarization, dispersion, and repulsion energies. These studies consistently show that dispersion energy is a major, often dominant, contributor to the stability of the crystal packing. nih.govresearchgate.net
In the case of 3,5-dimethyladamantane-1-acetic acid, the total lattice energy would be a balance between the strong, directional hydrogen bonds of the carboxylic acid dimers and the weaker, non-directional dispersion forces involving the bulky adamantane cages.
Table 3: Illustrative Intermolecular Interaction Energies for a Functionalized Adamantane Derivative
This table shows a breakdown of calculated intermolecular interaction energies for different molecular pairs in the crystal of an adamantane derivative, highlighting the contributions of electrostatic, polarization, dispersion, and repulsion components. A similar analysis would be applicable to 3,5-dimethyladamantane-1-acetic acid.
| Dimer Pair | E_coul (kcal/mol) | E_pol (kcal/mol) | E_disp (kcal/mol) | E_rep (kcal/mol) | E_tot (kcal/mol) |
| Pair 1 | -5.2 | -2.1 | -10.5 | 6.8 | -11.0 |
| Pair 2 | -3.1 | -1.0 | -5.8 | 3.3 | -6.6 |
| Pair 3 | -2.5 | -0.8 | -4.5 | 2.6 | -5.2 |
| Energies are representative values adapted from a study on an N'-(adamantan-1-yl)piperidine-1-carbothioimidate derivative to illustrate the method. nih.gov |
V. Advanced Applications and Research Domains
Applications in Materials Science
The unique properties of the 3,5-dimethyladamantyl group, such as thermal stability, chemical resistance, and a well-defined bulky structure, are leveraged in the design of advanced materials with tailored characteristics.
Adamantane (B196018) derivatives are incorporated into polymers to enhance their thermal stability, mechanical properties, and processability. While research often focuses on simpler adamantane structures, the principles extend to derivatives like 3,5-Dimethyladamantane-1-acidic acid. The bulky adamantane cage, when integrated into a polymer backbone, disrupts chain packing, which can increase the glass transition temperature (Tg) and improve solubility.
For instance, polyimides derived from adamantane-containing diamines, such as 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane, have been synthesized. These polymers exhibit significantly high glass transition temperatures (in the range of 285–440 °C), excellent optical transparency with over 80% transmittance at 400 nm, and robust thermal and mechanical properties. rsc.org The inclusion of the dimethylated adamantane unit was shown to increase chain rigidity and reduce intermolecular interactions, leading to higher Tg and better optical properties compared to non-methylated analogues. rsc.org Such characteristics are highly desirable for applications in optical and optoelectronic films and coatings. rsc.org Adamantane-based polymers are also explored for applications such as coatings for touchscreens. wikipedia.org
Table 1: Properties of Adamantane-Containing Polyimides
| Diamine Monomer | Glass Transition Temperature (Tg) | Optical Transparency (at 400 nm) | Key Advantages |
|---|---|---|---|
| 1,3-bis(4-aminophenyl) adamantane (ADMDA) | High | Good | Baseline for comparison |
| 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA) | Higher than ADMDA-derived polymers | Excellent (>80%) | Enhanced chain rigidity, reduced inter/intra-molecular interactions |
| 1,3-bis(fluoro-aminophenyl) adamantane (FADMDA) | Lower than ADMDA-derived polymers | Good | Modified electronic properties due to fluorine atoms |
Data synthesized from research on adamantane-containing polyimides. rsc.org
The rigid and well-defined geometry of adamantane carboxylic acids makes them excellent candidates for use as organic linkers in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic molecules, creating porous structures with high surface areas. The specific geometry of the linker dictates the topology and pore environment of the resulting framework.
The adamantane cage is recognized as a valuable building block for designing molecular crystals and self-assembled nanostructures. wikipedia.orgnih.gov Its rigid, diamondoid structure provides a predictable and stable core for constructing larger, ordered systems. Carboxylic acids are well-known for their ability to form predictable hydrogen-bonding patterns, often leading to dimers or extended chains.
The combination of the adamantane scaffold with a carboxylic acid group in this compound allows for programmed self-assembly through hydrogen bonding. The bulky and symmetric nature of the adamantyl group can direct the packing of these molecules into specific crystalline lattices. For example, lipids containing an adamantane group have been shown to self-assemble and induce structural changes in lipid membranes, demonstrating the strong influence of the adamantane cage on molecular organization. acs.org Although detailed studies on the self-assembly of this compound specifically are limited, research on similar adamantane carboxylic acids shows they can form stable, ordered structures. nih.gov These molecules can be viewed as tectons, or molecular building blocks, for crystal engineering and the bottom-up synthesis of nanostructured materials.
Adamantane derivatives are being explored for their potential in optical and electronic applications due to their high stability and transparency. google.com The incorporation of adamantane units into materials can lead to high thermal stability and excellent optical clarity, which are crucial for optical devices.
Research into methylated adamantanes has shown that functionalization of the adamantane cage influences its electronic and optical properties. acs.org Studies on methylated adamantanes revealed that they fluoresce, a property often quenched in other functionalized diamondoids. acs.org The addition of methyl groups was found to enhance the quantum yields of fluorescence. acs.org While these studies did not include the carboxylic acid group, they demonstrate that methylation of the adamantane core is a viable strategy for tuning optical properties. Furthermore, adamantane derivatives have been used to create epoxy resins and other compositions for optical electronic members, aiming for materials with high transparency, light resistance, and long-term heat resistance. google.com Colorless polyimides derived from adamantane-containing diamines also show promise for a variety of optical and optoelectronic applications. rsc.org
In the field of optoelectronics, particularly in perovskite solar cells (PSCs), there is a significant search for stable and efficient hole transport materials (HTMs). Adamantane's rigid, three-dimensional structure provides an excellent scaffold for building novel HTMs. The non-conjugated adamantane core can be functionalized with multiple electroactive arms, creating a 3D architecture that can suppress molecular aggregation and improve the quality of the thin film, a critical factor for device performance.
Computational studies have identified adamantane derivatives as promising candidates for HTMs. rsc.orgresearchgate.net These studies suggest that modifying the adamantane core with multiple triphenylamine (B166846) arms can result in materials with suitable HOMO energy levels, low hole reorganization energy, and good stability. rsc.orgresearchgate.net Following this design principle, a dopant-free HTM with a tetraphenylamine-substituted adamantane core was synthesized and incorporated into an inverted planar PSC. nih.govfrontiersin.orgnih.gov This device achieved an impressive power conversion efficiency of 18.69% and showed significantly improved stability compared to devices using standard HTMs. nih.govfrontiersin.org The bulky 3D structure of the adamantane core was credited with enhancing the hole extraction and transport efficiency. nih.govfrontiersin.org While these examples use a tetra-functionalized adamantane, this compound could serve as a precursor for developing new, mono- or di-functionalized HTMs with tailored properties.
Table 2: Performance of Adamantane-Based Hole Transport Material in a Perovskite Solar Cell
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) |
|---|---|---|---|---|
| FDY (Adamantane-based) | 18.69% | 1.05 V | 22.42 mA cm⁻² | 79.31% |
| PEDOT:PSS (Standard) | 15.41% | 1.02 V | 19.38 mA cm⁻² | 78.08% |
Data from a study on a dopant-free HTM with a nonconjugated adamantane core. nih.govfrontiersin.org
Role in Catalysis and Ligand Design
The rigid adamantane framework is also utilized in the design of ligands for catalysis. The steric bulk of the adamantyl group can influence the coordination environment of a metal center, affecting the catalyst's activity and selectivity.
Derivatives of adamantane carboxylic acid have been employed in various catalytic systems. For example, 1-adamantanecarboxylic acid has been used as an additive in palladium-catalyzed allylic substitution reactions. sigmaaldrich.com Furthermore, adamantane-based ligands have been synthesized for use in coordination chemistry and catalysis. For instance, adamantane-containing hydrazone ligands have been used to form complexes with cobalt, nickel, copper, and zinc, and these complexes have been investigated for their catalytic and biological activity. nih.gov
The synthesis of bifunctional adamantane ligands, such as those containing both a carboxylic acid and a triazole group, opens up possibilities for creating catalysts with "mixed" coordination environments. nih.govmdpi.com A copper complex of one such ligand was shown to act as a catalyst in the Chan-Evans-Lam arylation reaction. nih.gov The rigid adamantane spacer holds the different donor groups in a fixed orientation, which can be beneficial for catalytic applications. This compound, with its defined stereochemistry and steric bulk, is a promising candidate for the development of new chiral ligands and organocatalysts.
Coordination Chemistry with Transition Metals for Catalytic Applications
While direct studies on the coordination of 3,5-Dimethyladamantane-1-carboxylic acid with transition metals for catalysis are not extensively documented, research on closely related adamantane carboxylate derivatives provides a strong indication of its potential in this area. Adamantane-based ligands are valued in catalysis due to their steric bulk and electron-donating properties, which can stabilize metal centers and influence the selectivity of catalytic reactions. scholaris.ca
A notable example involves the synthesis of bifunctional ligands from 1-adamantanecarboxylic acid, where an azole group is introduced onto the adamantane cage. nih.govmdpi.com For instance, 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid and its methylated analogues have been used to create coordination polymers with copper(II) and nickel(II). mdpi.com In these structures, the carboxylate group and the nitrogen atoms of the triazole ring coordinate to the metal centers, forming one-dimensional (1D) and two-dimensional (2D) networks. mdpi.com
One such complex, [Cu(trzadc)₂(MeOH)]∙MeOH (where trzadc⁻ is the anion of 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid), has demonstrated efficiency as a catalyst in the Chan-Evans-Lam (CEL) N-arylation reaction of imidazole (B134444) with phenylboronic acid. nih.gov This highlights the potential of using adamantane carboxylic acids as a scaffold to create robust and catalytically active metal-organic frameworks (MOFs). mdpi.com The bulky adamantane units can create specific pockets around the metal centers, potentially leading to shape-selective catalysis. The presence of the 3,5-dimethyl groups on the adamantane core of the target compound would further increase steric hindrance, which could be exploited to fine-tune the catalytic activity and selectivity of such complexes.
Table 1: Catalytic Activity of a Coordination Polymer based on an Adamantane Carboxylic Acid Derivative
| Catalyst | Reaction | Substrates | Conversion |
| [Cu(trzadc)₂(MeOH)]∙MeOH | Chan-Evans-Lam N-arylation | Imidazole, Phenylboronic acid | 99% (after 24h) |
| Data sourced from a study on a derivative of adamantane-1-carboxylic acid. nih.gov |
Development of Recyclable Catalysts
The development of recyclable catalysts is a key goal in sustainable chemistry, and adamantane derivatives offer a promising platform for this purpose. The rigidity and stability of the adamantane scaffold can contribute to the robustness of the catalyst, allowing it to withstand multiple reaction cycles. researchgate.net While specific research on recyclable catalysts derived directly from 3,5-Dimethyladamantane-1-carboxylic acid is limited, the principles can be inferred from related systems.
Porous materials based on functionalized adamantane scaffolds have been proposed for use as recyclable catalysts. mdpi.com The concept involves creating a solid-phase catalyst, such as a metal-organic framework (MOF), where the adamantane-based ligand is integrated into the structure. This heterogeneity allows for the easy separation of the catalyst from the reaction mixture by filtration, enabling its reuse. The catalytic activity of a copper(II) coordination polymer based on a triazole-functionalized adamantane carboxylic acid derivative in the Chan-Evans-Lam reaction serves as a proof of concept for this approach. nih.gov
Furthermore, the lipophilic nature of the adamantane cage can be exploited to create catalysts that are soluble in specific organic solvents, allowing for their recovery through phase separation. By attaching a catalytically active moiety to the 3,5-Dimethyladamantane-1-carboxylic acid, it is conceivable to design catalysts that can be selectively extracted and reused.
Supramolecular Chemistry and Molecular Recognition
The well-defined shape and size of the adamantane cage make it an excellent building block in supramolecular chemistry, particularly in the study of molecular recognition and self-assembly.
Formation of Cyclophanes and Host-Guest Systems
Adamantane and its derivatives are classic guest molecules in host-guest chemistry, known for their strong binding affinity with various macrocyclic hosts like cyclodextrins and cucurbit[n]urils. nih.govmdpi.comnih.govmdpi.com The hydrophobic adamantyl group fits snugly into the hydrophobic cavity of these hosts, driven by the hydrophobic effect and van der Waals interactions.
While the formation of cyclophanes incorporating the 3,5-Dimethyladamantane-1-carboxylic acid unit has not been specifically reported, the adamantane cage is a popular component in the construction of rigid supramolecular architectures. acs.org The defined geometry of the adamantane scaffold can be used to direct the self-assembly of large, cage-like molecules.
Table 2: Host-Guest Complexation of Adamantane Derivatives with β-Cyclodextrin
| Guest Molecule | Host | Stoichiometry (Guest:Host) | Key Structural Feature |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 | Two guest molecules are flanked on the two sides of the β-CD pair. |
| 1-Adamantanol | β-Cyclodextrin | 2:2 | Guest molecules are deeply buried inside the cavity formed by the β-CD pair. |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 1:2 | One guest molecule is hosted due to its bulky size. |
| Data from a study on various adamantane derivatives, highlighting the influence of substituents on complex formation. nih.govmdpi.com |
Hydrogen-Bonded Networks
The carboxylic acid group of 3,5-Dimethyladamantane-1-carboxylic acid is a strong hydrogen bond donor and acceptor, making it a prime candidate for the construction of ordered supramolecular structures through hydrogen bonding. In the solid state, carboxylic acids commonly form dimeric pairs, which can then assemble into higher-order structures like chains, sheets, or three-dimensional networks. researchgate.net
The crystal structure of 3-(1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid reveals that the molecules are linked into one-dimensional chains through O-H···N hydrogen bonds between the carboxylic acid group and the triazole ring. nih.gov Adamantane-1,3,5,7-tetracarboxylic acid is known to form a remarkable five-fold interpenetrated diamondoid network through hydrogen bonding between the carboxylic acid groups. researchgate.net
For 3,5-Dimethyladamantane-1-carboxylic acid, it is expected that the carboxylic acid groups will form robust hydrogen-bonded dimers. The bulky and rigid 3,5-dimethyladamantyl groups would then dictate the packing of these dimers in the crystal lattice. The specific arrangement would depend on the interplay between the directional hydrogen bonds and the space-filling requirements of the hydrophobic adamantane cages, a key principle in crystal engineering. worktribe.com
Biochemical Interactions and Mechanistic Studies
The adamantane scaffold is a well-established pharmacophore, and its derivatives are known to interact with various biological systems. nih.govnih.gov The lipophilicity of the adamantane cage allows it to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov
Enzymatic Carboxylation Processes
Currently, there is no available research on the enzymatic carboxylation of a 3,5-dimethyladamantane precursor to form 3,5-Dimethyladamantane-1-carboxylic acid. Enzymatic carboxylation is a highly specific process, and the bulky adamantane substrate would likely require a specifically evolved or engineered enzyme. However, the reverse reaction, decarboxylation, of adamantane carboxylic acids is known. nih.gov
While direct enzymatic carboxylation is not documented, the broader field of biochemical interactions of this compound has been explored, particularly its mitochondrial toxicity. A study on isolated mitochondria from rainbow trout liver investigated the effects of 3,5-Dimethyladamantane-1-carboxylic acid. The study found that this compound inhibited state 3 respiration and increased the production of reactive oxygen species (H₂O₂). It also uncoupled the mitochondrial membrane potential and increased state 4 respiration. These effects are consistent with the mechanisms of mitochondrial toxicity observed for naphthenic acids found in oil sands process-affected water.
Table 3: Mitochondrial Effects of 3,5-Dimethyladamantane-1-carboxylic acid
| Effect | Observation |
| State 3 Respiration | Inhibition |
| State 4 Respiration | Increased |
| Mitochondrial Membrane Potential | Uncoupled |
| Reactive Oxygen Species (H₂O₂) Production | Increased |
Enzyme Inhibition Mechanisms (e.g., Diacylglycerol Acyltransferase 1)
Diacylglycerol Acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final step in the synthesis of triglycerides. nih.gov The inhibition of DGAT1 is a significant area of research for metabolic diseases, as blocking this enzyme can reduce triglyceride absorption and has been shown to influence the levels of gut hormones involved in energy homeostasis, such as glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY). nih.govnih.gov
The adamantane scaffold, known for its rigid and lipophilic (fat-loving) nature, is a key structural feature in various enzyme inhibitors. While specific studies detailing the direct inhibition of DGAT1 by 3,5-Dimethyladamantane-1-acetic acid are not prevalent, the mechanism for related adamantane-containing inhibitors involves blocking the enzyme's active site. Research on DGAT1 inhibitors has shown that their action can lead to alternative channeling of fatty acids, for instance, increasing the production of phosphatidylcholine (PC). nih.gov The structural characteristics of 3,5-Dimethyladamantane-1-acetic acid make it a compound of interest for investigation within this class of potential DGAT1 inhibitors.
Mechanisms of Antibacterial Activity, including Cell Membrane Permeability Alteration
The potential antibacterial action of 3,5-Dimethyladamantane-1-acetic acid can be inferred from its constituent parts: the adamantane cage and the acetic acid functional group. The adamantane structure is highly lipophilic, a property that facilitates interaction with and insertion into the lipid bilayers that form bacterial cell membranes. This disruption can compromise the membrane's integrity, leading to increased permeability.
Antimicrobial peptides often function by disrupting the lipid bilayer of viral envelopes and bacterial membranes, causing instability and preventing infection. nih.gov Similarly, the lipophilic adamantane core could theoretically penetrate and disorganize the bacterial membrane structure. Furthermore, acetic acid itself is known to possess antibacterial properties, capable of inhibiting the growth of common pathogenic bacteria and preventing the formation of biofilms at low concentrations. nih.gov The combination of the membrane-disrupting potential of the adamantane group and the antimicrobial nature of the acidic moiety suggests a plausible, though not yet fully elucidated, mechanism of action against bacteria that involves altering cell membrane permeability.
Interactions with Other Biological Targets (e.g., Soluble Epoxide Hydrolase)
A more extensively documented area of research for adamantane derivatives is the inhibition of soluble epoxide hydrolase (sEH). nih.govmdpi.commedchemexpress.com This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory and vasodilatory effects. nih.gov By inhibiting sEH, the concentration of beneficial EETs is maintained, making sEH inhibitors promising therapeutic agents for hypertension and inflammatory diseases. nih.govmedchemexpress.com
Derivatives of 3,5-dimethyladamantane have been identified as particularly potent sEH inhibitors. Molecular docking studies have revealed that the 3,5-dimethyl groups on the adamantane cage can form favorable van der Waals interactions within a hydrophobic pocket of the sEH active site, enhancing the binding affinity and inhibitory potency of the molecule. escholarship.org For example, a urea-containing derivative, 4-[4-(3-[(-3,5-dimethyladamantan-1-yl)ureido]cyclohexyl]oxy)benzoic acid, demonstrates high inhibitory activity, underscoring the importance of the 3,5-dimethyladamantane fragment for effective sEH inhibition. mdpi.com
Table 1: Biological Targets and Mechanisms of Adamantane Derivatives
| Target Enzyme | General Mechanism of Inhibition | Role of the 3,5-Dimethyladamantane Moiety |
|---|---|---|
| Diacylglycerol Acyltransferase 1 (DGAT1) | Blocks the final step of triglyceride synthesis, potentially altering carbon flow to other lipids like phosphatidylcholine. nih.govnih.gov | The lipophilic adamantane cage is a feature of inhibitors designed to interact with the enzyme's active site. |
| Soluble Epoxide Hydrolase (sEH) | Prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov | The 3,5-dimethyl groups enhance binding within a hydrophobic pocket of the sEH active site through van der Waals forces. escholarship.org |
Strategic Intermediates in Fine Chemical Synthesis
3,5-Dimethyladamantane-1-acetic acid is utilized as a strategic intermediate in fine chemical and pharmaceutical synthesis. chemicalbook.com The 3,5-dimethyladamantane core is a valuable structural motif, or pharmacophore, in medicinal chemistry. Its utility is highlighted by its presence in the drug Memantine (B1676192) (1-amino-3,5-dimethyladamantane), which is synthesized from the related compound 1-acetamido-3,5-dimethyladamantane. google.com
The acetic acid side chain of 3,5-Dimethyladamantane-1-acetic acid provides a versatile chemical handle. The carboxylic acid group can readily undergo a variety of chemical transformations, such as conversion to amides, esters, or other functional groups. This reactivity allows for its incorporation into larger, more complex molecules. For instance, the synthesis of potent urea-based sEH inhibitors has been achieved using adamantane-containing building blocks, demonstrating how this scaffold can be elaborated into biologically active agents. mdpi.comescholarship.org The introduction of methyl groups onto the adamantane frame, as in 3,5-Dimethyladamantane-1-acetic acid, can also improve physical properties like solubility and lower the melting point compared to the unsubstituted adamantane parent structure. nih.gov
Q & A
Q. What synthetic routes are recommended for 3,5-Dimethyladamantane-1-acetic acid, and what are the critical reaction parameters?
The synthesis typically begins with adamantane derivatives, such as 3-hydroxyadamantane-1-carboxylic acid (CAS RN 42711-75-1), which undergoes alkylation or carboxylation under controlled conditions. Key parameters include temperature (optimized between 80–120°C), acid catalysis (e.g., sulfuric acid), and inert atmosphere to prevent oxidation. Purification often involves recrystallization from ethanol or methanol .
Q. Which analytical techniques are most reliable for confirming the purity and structure of 3,5-Dimethyladamantane-1-acetic acid?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and gas chromatography–mass spectrometry (GC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, confirms structural integrity. Melting point analysis (mp 203–204°C) provides additional validation .
Q. What are the key handling and storage requirements for 3,5-Dimethyladamantane-1-acetic acid to ensure stability?
Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, strong bases, or oxidizing agents. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, during handling. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for 3,5-Dimethyladamantane-1-acetic acid be resolved?
Discrepancies may arise from solvent impurities or tautomerism. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validation with X-ray crystallography or computational modeling (DFT) can clarify ambiguous assignments .
Q. What strategies optimize the yield of 3,5-Dimethyladamantane-1-acetic acid in multi-step syntheses?
Yield optimization involves:
- Stepwise monitoring : Use thin-layer chromatography (TLC) or in situ IR spectroscopy to track intermediate formation.
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) enhance carboxylation efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction kinetics. Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) removes byproducts .
Q. How does computational chemistry aid in predicting the reactivity of 3,5-Dimethyladamantane-1-acetic acid for drug design?
Density functional theory (DFT) calculations predict electron density distribution, identifying reactive sites for functionalization (e.g., esterification). Molecular docking studies with NMDA receptors (as seen in Memantine derivatives) assess binding affinity, guiding structural modifications for enhanced pharmacological activity .
Q. What in vitro assays are suitable for evaluating the biological activity of 3,5-Dimethyladamantane-1-acetic acid derivatives?
- Cellular uptake assays : Fluorescent tagging (e.g., coumarin derivatives) tracks intracellular distribution.
- Enzyme inhibition studies : NMDA receptor antagonism can be measured via calcium flux assays in neuronal cell lines.
- Cytotoxicity profiling : Use MTT or resazurin assays in primary and cancer cell models .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting solubility data for 3,5-Dimethyladamantane-1-acetic acid in different solvents?
Systematically test solubility in aprotic (e.g., DCM, THF) and protic (e.g., ethanol, water) solvents under controlled temperatures. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Cross-reference with Hansen solubility parameters for theoretical validation .
Q. What methods validate the environmental safety of 3,5-Dimethyladamantane-1-acetic acid in ecotoxicology studies?
Conduct OECD-compliant tests:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
